molecular formula C17H23BrClNO5 B4002305 1-[4-(4-Bromo-2-chlorophenoxy)butyl]piperidine;oxalic acid

1-[4-(4-Bromo-2-chlorophenoxy)butyl]piperidine;oxalic acid

Cat. No.: B4002305
M. Wt: 436.7 g/mol
InChI Key: QXEIYGBSSGJTGT-UHFFFAOYSA-N
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Description

1-[4-(4-Bromo-2-chlorophenoxy)butyl]piperidine;oxalic acid is a useful research compound. Its molecular formula is C17H23BrClNO5 and its molecular weight is 436.7 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[4-(4-bromo-2-chlorophenoxy)butyl]piperidine oxalate is 435.04481 g/mol and the complexity rating of the compound is 320. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Theoretical Studies

Compounds similar to "1-[4-(4-bromo-2-chlorophenoxy)butyl]piperidine oxalate" have been synthesized and characterized by various spectroscopic techniques. For example, a study on the thermal, optical, etching, structural studies, and theoretical calculations of a related compound showcases the use of single crystal X-ray diffraction studies to confirm the compound's structure, revealing the chair conformation of the piperidine ring. The study further explores the compound's thermal properties using thermogravimetric analysis, indicating its stability in certain temperature ranges (C. S. Karthik et al., 2021).

Biological Activity and Pharmaceutical Applications

Research into piperidine derivatives extends into their biological activities and potential pharmaceutical applications. For instance, certain piperidine compounds have been identified as potent antagonists of specific receptors, such as the CCR5 receptor, which is significant for anti-HIV-1 agents. This highlights the pharmaceutical applications of piperidine derivatives in developing new therapeutic agents (P. Finke et al., 2001).

Chemical Synthesis and Catalytic Properties

The synthesis of piperidine derivatives involves complex chemical reactions, demonstrating the versatility of these compounds in chemical synthesis. A study outlines the synthesis of uni-nuclear and bi-nuclear tertiary ammonium ionic liquids from piperidine derivatives, showcasing their use in catalyzing esterification reactions. This illustrates the catalytic properties of piperidine derivatives in synthetic organic chemistry (Guo Jianqia, 2014).

Antimicrobial Activity

Piperidine derivatives have also been investigated for their antimicrobial properties. A study on the synthesis, spectral characterization, and screening of biological activities of sulfonyl hydrazones containing piperidine rings indicates the importance of these compounds in medicinal chemistry, particularly in developing new antimicrobial agents (Nurcan Karaman et al., 2016).

Properties

IUPAC Name

1-[4-(4-bromo-2-chlorophenoxy)butyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrClNO.C2H2O4/c16-13-6-7-15(14(17)12-13)19-11-5-4-10-18-8-2-1-3-9-18;3-1(4)2(5)6/h6-7,12H,1-5,8-11H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEIYGBSSGJTGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCOC2=C(C=C(C=C2)Br)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-(4-Bromo-2-chlorophenoxy)butyl]piperidine;oxalic acid
Reactant of Route 2
1-[4-(4-Bromo-2-chlorophenoxy)butyl]piperidine;oxalic acid
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1-[4-(4-Bromo-2-chlorophenoxy)butyl]piperidine;oxalic acid
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1-[4-(4-Bromo-2-chlorophenoxy)butyl]piperidine;oxalic acid
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1-[4-(4-Bromo-2-chlorophenoxy)butyl]piperidine;oxalic acid
Reactant of Route 6
Reactant of Route 6
1-[4-(4-Bromo-2-chlorophenoxy)butyl]piperidine;oxalic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.